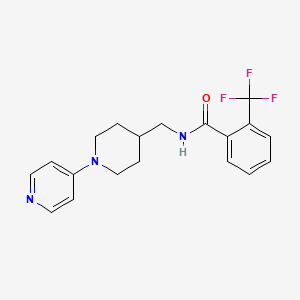

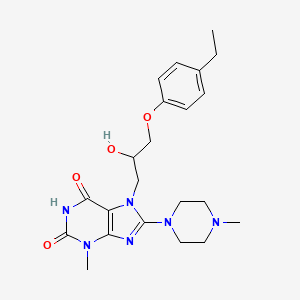

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

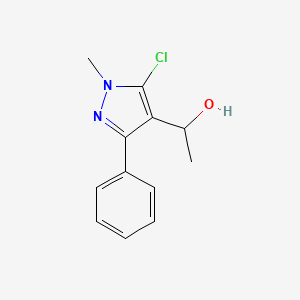

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide is a compound that can be associated with various chemical reactions and possesses certain biological activities. The compound is structurally related to several benzamide derivatives that have been synthesized and studied for their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related N-(pyridin-ylmethyl)benzamides has been reported using different methods. For instance, a cobalt-catalyzed carbonylative synthesis of phthalimide motifs from N-(pyridin-2-ylmethyl)benzamides has been developed, which could potentially be adapted for the synthesis of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide . Additionally, a synthetic process involving multiple steps, including chlorination, aminolysis, and reduction, has been described for a similar compound, which could provide insights into the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide can be inferred from related compounds. For example, the crystal structure of a N-(pyridin-2-ylmethyl)benzamide derivative has been analyzed, showing different orientations of the pyridine ring with respect to the benzene ring . This information could be relevant when considering the molecular conformation and potential interactions of the target compound.

Chemical Reactions Analysis

The compound's reactivity can be deduced from similar structures. Phthalimide derivatives, which could be structurally related to the target compound, have been synthesized through carbonylative reactions . Moreover, the formation of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides via oxidative N-N bond formation suggests that the pyridinyl group can participate in complex chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide can be extrapolated from related compounds. For instance, the synthesis and characterization of a piperidine derivative with anti-acetylcholinesterase activity indicate that the piperidine nitrogen's basicity is crucial for biological activity . The presence of a trifluoromethyl group is likely to influence the compound's lipophilicity and electronic properties, as seen in other benzamide derivatives .

Relevant Case Studies

Case studies involving similar compounds have demonstrated a range of biological activities. For example, certain piperidine derivatives have shown significant anti-acetylcholinesterase activity, which could be relevant for the development of antidementia agents . Additionally, some benzamide derivatives have been evaluated for their antimicrobial activity, indicating the potential for the target compound to be explored in similar biological contexts .

Aplicaciones Científicas De Investigación

Heterocyclic Chemistry and Complex Formation

Research in heterocyclic chemistry, specifically on compounds containing benzimidazole and benzothiazole structures, has explored the preparation, properties, and complex formation of these compounds. This area of research is crucial for understanding how similar compounds to "N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide" might interact with various chemical agents and metals, leading to applications in material science, catalysis, and potentially drug design (Boča, Jameson, & Linert, 2011).

Water Treatment and Desalination

The review on semi-aromatic polyamide thin-film composite membranes for reverse osmosis and nanofiltration in water treatment and desalination highlights the importance of chemical engineering in environmental applications. This research area might indirectly relate to the study of "N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide" by demonstrating how similar chemical structures can be used in the development of new materials for environmental sustainability (Gohil & Ray, 2017).

Nanofiltration Membrane Technology

A critical review on crumpled polyamide films for nanofiltration membranes emphasizes the role of innovative materials in improving water purification, treatment, and reuse. Research into compounds with piperazine bases and their applications in creating high-performance nanofiltration membranes indicates potential areas of application for similarly structured compounds in addressing global water scarcity challenges (Shao et al., 2022).

Synthesis of N-heterocycles

The utilization of chiral sulfinamides in asymmetric N-heterocycle synthesis via sulfinimines showcases the synthetic versatility of compounds similar to "N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide." This area of research is significant for the development of natural products and therapeutically relevant compounds, demonstrating the compound's potential in medicinal chemistry (Philip et al., 2020).

Propiedades

IUPAC Name |

N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O/c20-19(21,22)17-4-2-1-3-16(17)18(26)24-13-14-7-11-25(12-8-14)15-5-9-23-10-6-15/h1-6,9-10,14H,7-8,11-13H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXROEZPSSKDDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

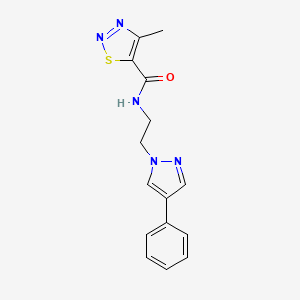

![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2530354.png)

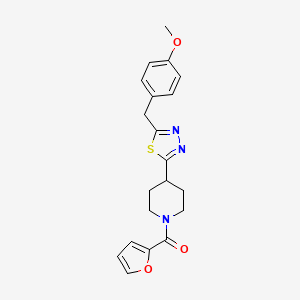

![1-Phenyl-3-[3-(pyrrolidinylsulfonyl)phenyl]pyrazole-4-carbaldehyde](/img/structure/B2530363.png)

![2-(4-chlorophenyl)-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]acetamide](/img/structure/B2530367.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2,4-dichlorophenyl)propan-1-one](/img/structure/B2530371.png)